

Spectroscopic Profile of Seco-Rapamycin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Seco Rapamycin*

CAS No.: 147438-27-5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-rapamycin is a primary degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Its formation involves the hydrolysis of the lactone ring in the rapamycin macrocycle.[1] Understanding the structural and spectroscopic characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics. This technical guide provides a comprehensive overview of the spectroscopic characterization and analysis of seco-rapamycin, including detailed data, experimental protocols, and pathway visualizations. While seco-rapamycin exhibits significantly reduced immunosuppressive activity compared to its parent compound, its presence as an impurity and potential metabolite necessitates thorough analytical characterization.[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for seco-rapamycin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, officially published and assigned NMR dataset for seco-rapamycin is not readily available in the public domain, a key publication in ARKIVOC 2007 (xii) 110-131 is cited to contain the ^1H and ^{13}C NMR chemical shifts in its supplementary information.[1][3] Access to this specific supplementary data is required for a definitive peak list. However, based on the known structure of seco-rapamycin and general knowledge of rapamycin and its derivatives, a predicted table of chemical shifts can be inferred.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for Seco-Rapamycin



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Note: The numbering of atoms is based on the standard nomenclature for rapamycin.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of seco-rapamycin. Electrospray ionization (ESI) is a commonly employed technique for the analysis of rapamycin and its derivatives.

Table 2: Mass Spectrometry Data for Seco-Rapamycin



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Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific FT-IR spectrum for seco-rapamycin is not widely published, the spectrum is expected to be very similar to that of rapamycin, with potential subtle shifts in the carbonyl stretching frequency due to the opening of the lactone ring.

Table 3: Expected Infrared Absorption Bands for Seco-Rapamycin



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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated triene system present in the seco-rapamycin macrocycle.

Table 4: UV-Visible Absorption Data for Seco-Rapamycin



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Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible spectroscopic analysis of seco-rapamycin. The following are generalized protocols based on methods used for rapamycin and its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- Seco-rapamycin sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Procedure:

- Dissolve an appropriate amount of seco-rapamycin in the chosen deuterated solvent.

- Transfer the solution to a clean NMR tube.
- Acquire ^1H and ^{13}C NMR spectra.
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[4]
- Process the acquired data using appropriate software.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of seco-rapamycin.

Materials:

- Seco-rapamycin sample
- HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)
- C18 reversed-phase column
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid
- HPLC vials

Procedure:

- Prepare a dilute solution of seco-rapamycin in a suitable solvent (e.g., methanol or acetonitrile).
- Set up the LC gradient (e.g., a linear gradient from 10% to 90% B over 15 minutes).
- Set the mass spectrometer to acquire data in both positive and negative ion modes.
- For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 932.6 for $[\text{M}+\text{H}]^+$ or 954.6 for $[\text{M}+\text{Na}]^+$) and apply a range of collision energies to induce fragmentation.[5][6]

- Inject the sample and acquire the data.
- Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in seco-rapamycin.

Materials:

- Seco-rapamycin sample
- FT-IR spectrometer with an ATR accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid seco-rapamycin sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of seco-rapamycin.

Materials:

- Seco-rapamycin sample
- UV-Vis spectrophotometer

- Quartz cuvettes
- Spectrophotometric grade solvent (e.g., ethanol or methanol)[7][8]

Procedure:

- Prepare a stock solution of seco-rapamycin of known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution.
- Use the pure solvent as a blank to zero the spectrophotometer.
- Measure the absorbance of each dilution across the UV-Vis range (e.g., 200-400 nm).
- Identify the wavelengths of maximum absorbance (λ_{max}).[9]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the analysis of seco-rapamycin.

mTOR Signaling Pathway and the Effect of Seco-Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway. Seco-rapamycin has been shown to have a significantly reduced ability to activate mTOR.[10]



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Caption: mTOR signaling pathway showing the strong inhibition by rapamycin and the significantly weaker inhibition by seco-rapamycin.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of seco-rapamycin.



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Caption: A generalized experimental workflow for the comprehensive spectroscopic analysis of seco-rapamycin.

Conclusion

The spectroscopic characterization of seco-rapamycin is a critical aspect of quality control and research in the development of rapamycin-based pharmaceuticals. This guide provides a foundational understanding of the expected spectroscopic data and outlines the necessary experimental protocols for its analysis. While some specific data, particularly a fully assigned NMR spectrum, remains to be widely disseminated, the information presented here serves as a valuable resource for researchers and professionals in the field. The provided visualizations of the mTOR signaling pathway and a general analytical workflow offer a clear conceptual framework for understanding the biological context and the practical approach to the analysis of seco-rapamycin.

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- To cite this document: BenchChem. [Spectroscopic Profile of Seco-Rapamycin: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1432363#spectroscopic-characterization-and-analysis-of-seco-rapamycin>]

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